molecular formula C15H22O4 B13683851 5-(3,4-Diethoxyphenyl)pentanoic acid

5-(3,4-Diethoxyphenyl)pentanoic acid

Cat. No.: B13683851
M. Wt: 266.33 g/mol
InChI Key: ABQIKFAJKGKJEE-UHFFFAOYSA-N
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Description

5-(3,4-Diethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C15H22O4 It is a derivative of pentanoic acid, featuring a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Diethoxyphenyl)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-diethoxybenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as pentylmagnesium bromide, to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Diethoxyphenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or more complex carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of phenyl derivatives with different substituents.

Scientific Research Applications

5-(3,4-Diethoxyphenyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Diethoxyphenyl)pentanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)pentanoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

    5-(3,4-Dihydroxyphenyl)pentanoic acid: Similar structure but with hydroxy groups instead of ethoxy groups.

Uniqueness

5-(3,4-Diethoxyphenyl)pentanoic acid is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity differently compared to its methoxy or hydroxy analogs. The ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

5-(3,4-diethoxyphenyl)pentanoic acid

InChI

InChI=1S/C15H22O4/c1-3-18-13-10-9-12(11-14(13)19-4-2)7-5-6-8-15(16)17/h9-11H,3-8H2,1-2H3,(H,16,17)

InChI Key

ABQIKFAJKGKJEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCCC(=O)O)OCC

Origin of Product

United States

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